ethyl 3-(3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate
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Overview
Description
Ethyl 3-(3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a tetrazole ring, a methoxyphenyl group, and a ureido linkage, making it a versatile molecule for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylacetonitrile with sodium azide in the presence of a suitable catalyst such as zinc chloride.
Ureido Linkage Formation: The tetrazole derivative is then reacted with ethyl 3-aminopropanoate to form the ureido linkage. This step often requires a coupling reagent like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond.
Final Assembly: The final product, this compound, is obtained by esterification of the intermediate compound with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the tetrazole ring, followed by the addition of the desired nucleophile.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
Ethyl 3-(3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Materials Science: Its unique structure can be exploited in the design of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of ethyl 3-(3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the carboxylate group in biological systems, making it a useful pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the tetrazole and ureido groups, making it less versatile in chemical reactions.
4-Methoxyphenylacetic acid: Similar aromatic structure but lacks the ester and tetrazole functionalities.
1-(4-Methoxyphenyl)-1H-tetrazole: Contains the tetrazole ring but lacks the ureido and ester groups.
Uniqueness
Ethyl 3-(3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is unique due to its combination of a tetrazole ring, a methoxyphenyl group, and a ureido linkage
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
ethyl 3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c1-3-25-14(22)8-9-16-15(23)17-10-13-18-19-20-21(13)11-4-6-12(24-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H2,16,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAIECMHBJYBHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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